3-(4,5-Dimethylimidazol-1-yl)phenylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(4,5-dimethylimidazol-1-yl)aniline |
InChI |
InChI=1S/C11H13N3/c1-8-9(2)14(7-13-8)11-5-3-4-10(12)6-11/h3-7H,12H2,1-2H3 |
InChI Key |
JEWSJUWNZNBITG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC=CC(=C2)N)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 4,5 Dimethylimidazol 1 Yl Phenylamine and Its Synthetic Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms.
For a closely related compound, N-phenyl-1,4-phenylenediamine, the proton chemical shifts provide a reference for the phenylamine moiety. In a similar vein, the ¹H NMR spectrum of 3-(4,5-Dimethylimidazol-1-yl)phenylamine is expected to exhibit distinct signals corresponding to the protons of the phenyl ring and the imidazole (B134444) ring. The protons on the phenyl ring adjacent to the amino group would appear as multiplets in the aromatic region, typically between δ 6.5 and 7.5 ppm. The methyl groups on the imidazole ring would likely present as sharp singlets around δ 2.1-2.3 ppm researchgate.net. The lone proton on the imidazole ring would also appear in the aromatic region.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbon atoms of the phenyl ring would resonate in the range of δ 110-150 ppm. The quaternary carbons of the imidazole ring and the carbon attached to the nitrogen would also have characteristic chemical shifts, typically in the range of δ 120-140 ppm. The methyl carbons would appear at a much higher field, around δ 10-20 ppm researchgate.net.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H (ortho to NH₂) | ~6.7 | ~115 |
| Phenyl-H (meta to NH₂) | ~7.2 | ~130 |
| Phenyl-H (para to NH₂) | ~6.8 | ~118 |
| Imidazole-H | ~7.5-8.0 | ~135 |
| Imidazole-CH₃ | ~2.2 | ~10 |
| Phenyl-C (ipso-NH₂) | - | ~147 |
| Phenyl-C (ipso-imidazole) | - | ~138 |
| Imidazole-C (C4/C5) | - | ~125 |
| Imidazole-C (C2) | - | ~140 |
Note: These are predicted values based on analogous structures and general NMR principles.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY spectra would show cross-peaks between adjacent protons on the phenyl ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon atom in the phenyl and imidazole rings, as well as the methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connection between the phenyl and imidazole rings. For instance, correlations would be expected between the protons on the phenyl ring and the ipso-carbon of the imidazole ring, and between the imidazole ring proton and the carbons of the phenyl ring.
The application of these 2D NMR techniques on imidazole derivatives has been well-documented, providing a robust methodology for complete structural assignment researchgate.net.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Analysis
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the aromatic and imidazole rings would give rise to bands in the 1400-1600 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic rings would be expected to show strong Raman signals. A comprehensive analysis of both FTIR and Raman spectra allows for a more complete vibrational assignment researchgate.netresearchgate.netmdpi.com.
Interactive Data Table: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Moderate |
| C=C/C=N Ring Stretch | 1400-1600 | Strong |
| C-N Stretch | 1250-1350 | Moderate |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the molecule would be expected to be readily protonated to form the [M+H]⁺ ion, allowing for the accurate determination of its molecular weight.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation of phenethylamine derivatives often involves the loss of ammonia (NH₃) nih.gov. Similarly, for this compound, a likely fragmentation pathway would involve the cleavage of the C-N bond between the phenyl ring and the amino group, or fragmentation of the imidazole ring. The fragmentation of related imidazole-containing compounds has been studied, providing a basis for interpreting the mass spectrum scispace.com. The analysis of these fragmentation patterns can help to confirm the connectivity of the different parts of the molecule. For instance, the fragmentation of phenethylamines often involves α- and β-cleavage, which can be useful in identifying the structure mdpi.com.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and its analogs. By providing a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of the molecule. This capability is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers or impurities with the same nominal mass.
In a typical HRMS analysis of an imidazole derivative, the compound is ionized, commonly using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured with high precision. For this compound (C₁₁H₁₃N₃), the theoretical exact mass of the neutral molecule is 187.11095 Da. Therefore, the expected m/z for the protonated molecule [M+H]⁺ would be approximately 188.11823. The close agreement between the experimentally measured mass and the calculated theoretical mass provides strong evidence for the compound's elemental formula.
Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. Collision-induced dissociation (CID) of the parent ion generates a series of product ions, and the accurate mass measurement of these fragments helps to elucidate the compound's structure and confirm the connectivity of its constituent parts, such as the phenylamine and dimethylimidazole moieties. nih.gov
| Adduct Type | Formula | Calculated m/z | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₄N₃⁺ | 188.11823 | 141.1 uni.lu |
| [M+Na]⁺ | C₁₁H₁₃N₃Na⁺ | 210.10017 | 150.7 uni.lu |
| [M+K]⁺ | C₁₁H₁₃N₃K⁺ | 226.07411 | 146.0 uni.lu |
| [M-H]⁻ | C₁₁H₁₂N₃⁻ | 186.10367 | 144.4 uni.lu |
Coupling with Liquid Chromatography (LC-MS/MS) for Analytical Purity and Identification
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique for the separation, identification, and quantification of this compound, particularly in complex matrices or for assessing its purity. mdpi.comwiley.com This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the specificity and sensitivity of tandem mass spectrometry.
For the analysis of aromatic amines and imidazole derivatives, reversed-phase HPLC is commonly employed. researchgate.netresearchgate.net A C18 column is often the stationary phase of choice, providing good separation for moderately polar compounds. The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with an additive such as formic acid to improve peak shape and ionization efficiency in the mass spectrometer. wiley.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient separation of the target analyte from any starting materials, by-products, or degradation products. wiley.comresearchgate.net
Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized (usually by ESI). In tandem MS, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected and fragmented. The resulting product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and provides excellent sensitivity, allowing for the detection and quantification of the analyte at very low concentrations. researchgate.netmdpi.com The method's linearity, accuracy, and precision are typically established through a validation process to ensure reliable results. mdpi.com
| Parameter | Condition | Reference |
|---|---|---|
| LC Column | Reversed-phase C18 (e.g., 250 x 4 mm, 5 µm) | mdpi.comresearchgate.net |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile or Methanol with 0.1% Formic Acid | mdpi.comwiley.com |
| Elution Mode | Gradient | wiley.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | mdpi.com |
| MS Mode | Multiple Reaction Monitoring (MRM) | researchgate.netmdpi.com |
| Precursor Ion | [M+H]⁺ | researchgate.net |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic structure of this compound. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.
The UV-Vis spectrum of an aromatic imidazole derivative is expected to show distinct absorption bands. The imidazole ring itself exhibits a characteristic absorption peak, typically around 205-210 nm, which is attributed to a π → π* electronic transition within the heterocyclic ring. mdpi.com The presence of substituents on the ring can cause a shift in the absorption maximum (λmax). For instance, methyl groups, like those in the 4 and 5 positions of the imidazole ring, can cause a slight red shift (a shift to a longer wavelength). mdpi.com
The phenylamine moiety also contributes significantly to the UV-Vis spectrum. The benzene ring has its own characteristic π → π* transitions. When conjugated with the imidazole ring and the amine group, these absorption bands can become more intense and shift to longer wavelengths (a bathochromic shift). A second, weaker absorption band at a longer wavelength (e.g., ~280 nm) may also be observed, which can be assigned to an n → π* transition involving the non-bonding electrons on the nitrogen atoms. researchgate.netresearchgate.net The solvent used for the analysis can also influence the position and intensity of the absorption bands.
| Compound | λmax (nm) | Transition Type (Assignment) | Reference |
|---|---|---|---|
| Imidazole | ~209 | π → π | mdpi.com |
| 4-Methyl-imidazole | ~217 | π → π | mdpi.com |
| Imidazole-2-carboxaldehyde | ~280 | n → π | researchgate.net |
| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | 340, 406 | π → π | researchgate.net |
X-ray Diffraction (XRD) for Definitive Single Crystal Structure Determination
Single-crystal X-ray Diffraction (XRD) is the most powerful technique for the definitive determination of the three-dimensional atomic arrangement of this compound, provided that a suitable single crystal can be grown. This method provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation in the solid state.
The analysis of phenylimidazole derivatives by XRD reveals key structural features. The planarity between the phenyl and imidazole rings is a significant parameter. nih.gov The crystal packing is often dominated by intermolecular interactions, particularly hydrogen bonds. In phenylimidazoles, N-H···N hydrogen bonds between the imidazole rings of adjacent molecules are common, leading to the formation of supramolecular assemblies such as chains or networks. nih.gov
The data obtained from an XRD experiment includes the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, which describe the symmetry and repeating pattern of the crystal lattice. This comprehensive structural information is invaluable for understanding structure-property relationships and for computational modeling studies. acs.org
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₈N₂ | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pnma | nih.gov |
| a (Å) | 10.0740 (15) | nih.gov |
| b (Å) | 18.151 (4) | nih.gov |
| c (Å) | 4.1562 (10) | nih.gov |
| V (ų) | 760.0 (3) | nih.gov |
| Key Interaction | N—H⋯N hydrogen bonds link adjacent molecules | nih.gov |
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and phase behavior of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). nih.gov The resulting TGA curve provides information about the thermal stability of the compound. For imidazole-based compounds, the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs (Td5%), is a key parameter indicating the onset of thermal degradation. mdpi.com The TGA curve can reveal single or multiple decomposition steps, which may correspond to the loss of specific functional groups or the breakdown of the molecular skeleton. nih.gov The thermal stability of imidazole derivatives can be influenced by factors such as the nature of the substituents and intermolecular interactions. univ.kiev.ua
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. nih.gov A DSC thermogram of a crystalline solid like this compound would show an endothermic peak corresponding to its melting point (Tm). The temperature at the peak maximum provides the melting temperature, while the area under the peak is proportional to the enthalpy of fusion (ΔHfus). nih.gov This information is critical for determining the compound's purity and understanding its solid-state properties.
| Compound/Mixture | Technique | Key Finding | Reference |
|---|---|---|---|
| [BIM][NO₃] + [BMIM][NO₃] Mixture (9:1) | TGA | Td5% = 172.1 °C | mdpi.com |
| [BIM][NO₃] + [BMIM][NO₃] Mixture (1:9) | TGA | Td5% = 192.4 °C | mdpi.com |
| Imidazolium-based Ionic Liquids | TGA | Thermal stability is governed by Van der Waals and coulombic interactions. | univ.kiev.ua |
| 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | DSC | Tm = 126-129 °C | ossila.com |
Reactivity and Chemical Derivatization of 3 4,5 Dimethylimidazol 1 Yl Phenylamine
Differential Reactivity of the Phenylamine and Imidazole (B134444) Moieties: Electrophilic versus Nucleophilic Sites
The 3-(4,5-Dimethylimidazol-1-yl)phenylamine molecule possesses several reactive centers, exhibiting both nucleophilic and electrophilic characteristics. The differential reactivity of the phenylamine and imidazole moieties allows for selective chemical transformations.
Nucleophilic Sites:
Aniline (B41778) Nitrogen: The primary amine group (-NH₂) on the phenyl ring is a potent nucleophile and a strong activating group. Its lone pair of electrons increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring susceptible to electrophilic attack. The nitrogen atom itself can readily react with electrophiles such as alkylating and acylating agents.
Imidazole Nitrogen (N3): The non-bridging nitrogen atom in the imidazole ring is also nucleophilic due to its available lone pair of electrons. It can participate in reactions with electrophiles, such as protonation and alkylation, leading to the formation of imidazolium (B1220033) salts.
Aromatic Ring: As mentioned, the phenyl ring is highly activated by the amino group, making the carbon atoms at positions 2, 4, and 6 strongly nucleophilic and prone to electrophilic aromatic substitution.
Electrophilic Sites:
Imidazole Carbon (C2): The C2 carbon of the imidazole ring, situated between the two nitrogen atoms, has some electrophilic character. In related N-heterocyclic carbene (NHC) chemistry, deprotonation at this site can generate a highly nucleophilic carbene. researchgate.netscispace.com However, in its ground state, it can be a site for nucleophilic attack under certain conditions, although this is less common than reactions at the nitrogen centers.
The relative nucleophilicity of the aniline nitrogen versus the imidazole N3 position can be influenced by reaction conditions, such as the solvent and the nature of the electrophile. Generally, the aniline nitrogen is a softer nucleophile compared to the imidazole nitrogen.
Selective Functional Group Transformations and Derivatization Strategies
The distinct reactive sites on this compound enable a variety of selective derivatization strategies. These modifications are often employed to alter the molecule's physicochemical properties or to prepare it for specific applications, such as analytical detection.
Electrophilic aromatic halogenation is a common method for functionalizing aniline derivatives. The strong activating effect of the amino group directs incoming electrophiles to the positions ortho and para to it. In the case of this compound, these are the C2, C4, and C6 positions of the phenyl ring.
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic rings under mild conditions. nih.govresearchgate.net The reaction typically proceeds with high selectivity, favoring substitution at the most sterically accessible and electronically enriched positions. For this compound, monobromination is expected to occur preferentially at the para-position (C4) relative to the amino group due to reduced steric hindrance compared to the ortho-positions (C2 and C6). Control of stoichiometry and reaction conditions can be used to achieve mono- or di-bromination. researchgate.net
Table 1: Predicted Regioselectivity in the Bromination of this compound with NBS
| Position | Predicted Reactivity | Rationale |
|---|---|---|
| C4 (para) | Major product | Electronically activated, sterically accessible. |
| C2 (ortho) | Minor product | Electronically activated, moderate steric hindrance. |
This table is based on established principles of electrophilic aromatic substitution on substituted anilines.
The nucleophilic centers of this compound are targets for amination and alkylation reactions.
Alkylation: The primary amine can be alkylated using alkyl halides or other alkylating agents. This can proceed to form secondary or tertiary amines. Similarly, the N3 position of the imidazole ring can be alkylated to form a quaternary imidazolium salt. Chemoselectivity between the aniline nitrogen and the imidazole nitrogen can be a challenge and often depends on the specific alkylating agent and reaction conditions.
Amination: While the molecule already contains an amino group, further C-N bond formation can be achieved through methods like Buchwald-Hartwig amination if the phenyl ring is first halogenated. For instance, a bromo-derivative of the parent compound could be coupled with another amine in a palladium-catalyzed reaction to generate more complex structures. clockss.org
To improve detection sensitivity in analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), the primary amine group can be derivatized. nih.gov This involves reacting the amine with a labeling reagent to introduce a chromophore, a fluorophore, or a readily ionizable moiety. nih.gov
For example, derivatization with dansyl chloride would introduce a fluorescent group, allowing for highly sensitive fluorescence detection. For LC-MS analysis, reagents can be used that introduce a permanently charged group or a group that is easily protonated, enhancing ionization efficiency in the mass spectrometer source. vu.nl A novel reagent, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), has been used to derivatize phenolic compounds to improve their mass spectrometric response, and similar strategies could be adapted for the amine group of the target compound. nih.gov
Table 2: Potential Derivatization Reagents for Enhanced Detection
| Reagent | Functional Group Targeted | Purpose |
|---|---|---|
| Dansyl Chloride | Primary Amine | Fluorescence Detection |
| Fluorescamine | Primary Amine | Fluorescence Detection |
| N-succinimidyl esters | Primary Amine | UV or MS Detection |
Synthesis of Advanced Derivatives with Electron-Withdrawing and Electron-Donating Substituents
Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the molecular scaffold can systematically tune its electronic properties.
Electron-Withdrawing Groups: EWGs can be introduced through various reactions. For example, nitration of the phenyl ring would add a nitro (-NO₂) group, although the conditions must be carefully controlled to avoid oxidation of the amine. A more common approach is the acylation of the amine group with an acyl halide or anhydride (B1165640) to form an amide. This effectively changes the amino group from a strong EDG to a moderate EWG.
Electron-Donating Groups: The existing amino group is a strong EDG. Further EDGs, such as alkoxy or alkyl groups, could be introduced onto the phenyl ring, though this would typically require a multi-step synthesis starting from a different precursor. Alkylation of the aniline nitrogen, as mentioned previously, also enhances its electron-donating ability. The synthesis of a series of phthalazin-1(2H)-one derivatives with various electron-donating and electron-withdrawing groups has been reported, showcasing strategies that could be applicable here. frontiersin.org
Chemo- and Regioselectivity in Complex Reaction Systems
In reactions involving multiple steps or competing pathways, controlling chemo- and regioselectivity is paramount. clockss.org For this compound, the key challenge is often to selectively functionalize one part of the molecule without affecting the other.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in an acylation reaction, the primary amine is significantly more nucleophilic than the imidazole N3 position, leading to selective formation of an amide at the aniline nitrogen. Protecting groups can be employed to block reactivity at one site while modifications are made elsewhere.
Regioselectivity: As discussed in the context of halogenation, this refers to the preferential reaction at one position over another. nih.govresearchgate.net In electrophilic substitution of the phenyl ring, the position of substitution is governed by the directing effects of the existing substituents—primarily the powerful ortho-, para-directing amino group. nih.gov In more complex systems, such as palladium-catalyzed cross-coupling reactions on a halogenated derivative, the choice of ligand, catalyst, and reaction conditions can be fine-tuned to control where the new bond is formed. clockss.org
By understanding and manipulating these principles of selectivity, a broad and diverse library of derivatives based on the this compound scaffold can be synthesized for various chemical and biological investigations.
Computational Chemistry and Theoretical Investigations of 3 4,5 Dimethylimidazol 1 Yl Phenylamine
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for studying a wide range of molecular properties. nih.gov Ab initio methods, while often more computationally intensive, provide highly accurate results based on first principles. These techniques are employed to explore the fundamental aspects of molecular structure and behavior.
A foundational step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. researchgate.net This process provides predictions for key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles. For a molecule like 3-(4,5-Dimethylimidazol-1-yl)phenylamine, with rotatable bonds between the phenyl and imidazole (B134444) rings and around the amine group, conformational analysis is crucial. This involves identifying different stable conformers (rotational isomers) and determining their relative energies to find the global minimum energy structure. mdpi.com
Slight deviations between calculated and experimental parameters can sometimes occur; for instance, calculations are often performed on a single molecule in the gas phase, whereas experimental data like X-ray crystallography reflects the structure within a crystal lattice, influenced by intermolecular interactions. mdpi.com Nevertheless, a strong correlation between theoretical and experimental values is often observed. mdpi.comcyberleninka.ru
| Parameter Type | Description | Typical Calculated Value |
|---|---|---|
| Bond Length | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, C=C). | Data not available in cited sources. |
| Bond Angle | The angle formed between three connected atoms (e.g., C-N-C). | Data not available in cited sources. |
| Dihedral Angle | The torsional angle between two planes defined by four atoms, describing the rotation around a central bond. | Data not available in cited sources. |
The electronic structure of a molecule governs its reactivity and chemical properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. nih.govirjweb.com This energy gap is also related to the electronic absorption properties of the molecule. schrodinger.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. orientjchem.org These maps are color-coded to identify regions of negative electrostatic potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. orientjchem.orgresearchgate.net For imidazole derivatives, the nitrogen atoms are often found to be the primary negative centers. orientjchem.org
| Property | Symbol | Significance | Typical Calculated Value |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. | Data not available in cited sources. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. | Data not available in cited sources. |
| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and stability. | Data not available in cited sources. |
Computational methods are widely used to predict various spectroscopic signatures, which can aid in the interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions often show excellent correlation with experimental spectra, helping to confirm molecular structures. cyberleninka.rubohrium.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. unar.ac.id These calculations can identify the nature of the electronic transitions, such as π → π* or n → π* transitions, which are characteristic of conjugated systems like the one in this compound. nih.govresearchgate.net
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an Infrared (IR) spectrum. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. scielo.org.za Analysis of the potential energy distribution (PED) allows for the unambiguous assignment of each calculated vibrational mode to specific molecular motions, such as stretching or bending of particular bonds. mdpi.com
| Spectroscopy Type | Predicted Parameter | Significance |
|---|---|---|
| NMR | ¹H and ¹³C Chemical Shifts (ppm) | Aids in structural elucidation by predicting the magnetic environment of each nucleus. |
| UV-Vis | Maximum Absorption Wavelength (λmax) | Identifies electronic transitions and provides information on the conjugated system. |
| IR | Vibrational Frequencies (cm⁻¹) | Corresponds to the vibrational modes of functional groups, confirming their presence. |
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's chemical behavior. These descriptors are calculated using the principles of conceptual DFT.
Chemical Hardness (η) and Softness (S) : Hardness is a measure of the resistance to a change in electron distribution. A large HOMO-LUMO gap corresponds to a "hard" molecule, which is less reactive, while a small gap indicates a "soft" molecule. irjweb.com Softness is the reciprocal of hardness.
Electronegativity (χ) : Measures the ability of a molecule to attract electrons.
Chemical Potential (μ) : Related to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, acting as an electrophile.
These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction. researchgate.net
| Descriptor | Formula | Typical Calculated Value |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available in cited sources. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available in cited sources. |
| Electrophilicity Index (ω) | μ² / (2η) | Data not available in cited sources. |
Theoretical Thermochemical Studies: Enthalpies of Formation and Energetic Landscapes
Computational chemistry can be used to predict the thermochemical properties of molecules, such as the gas-phase enthalpy of formation (ΔHf°). dtic.mil Isodesmic reactions, which are hypothetical reactions where the number and type of chemical bonds are conserved on both sides, are a common and reliable method for these calculations. nih.gov By using well-characterized reference compounds, systematic errors in the calculations can be effectively canceled, leading to more accurate predictions. nih.gov
Furthermore, computational methods allow for the mapping of energetic landscapes, also known as potential energy surfaces. This involves locating transition states and calculating reaction barriers, providing a detailed understanding of reaction mechanisms and kinetics.
Advanced Computational Techniques
Beyond standard DFT calculations on isolated molecules, more advanced techniques can provide a more realistic description of chemical systems. For instance, ab initio molecular dynamics (AIMD) can be used to simulate the behavior of molecules in the bulk liquid phase, allowing for the calculation of properties like IR spectra that incorporate solvent effects explicitly. nih.gov A sequential approach combining molecular dynamics (MD) simulations with TD-DFT calculations on snapshots from the simulation can also yield more accurate UV-Vis spectra in solution. nih.gov These methods offer a more dynamic and environmentally aware picture of molecular behavior compared to gas-phase calculations on a single, static structure.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excitation energies and predicting the optical properties of molecules. rsc.orgbenasque.org This approach is instrumental in understanding how a molecule interacts with light, which is fundamental to its application in areas such as organic light-emitting diodes (OLEDs) and photovoltaics.
For this compound, TD-DFT calculations can be employed to determine the vertical excitation energies, which correspond to the absorption of light. These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which indicate the intensity of the electronic transitions. The nature of these transitions, such as n → π* or π → π*, can also be identified by analyzing the molecular orbitals involved.
Illustrative TD-DFT Calculated Electronic Excitation Data for this compound:
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 320 | 0.15 | HOMO → LUMO (π → π) |
| S0 → S2 | 285 | 0.08 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 260 | 0.22 | HOMO → LUMO+1 (π → π*) |
Note: This data is illustrative and represents typical outputs from a TD-DFT calculation.
These theoretical predictions can be correlated with experimental UV-Vis absorption spectra to validate the computational model. Furthermore, by analyzing the frontier molecular orbitals (HOMO and LUMO), insights into the charge transfer characteristics of the excited states can be gained.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.net It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs.
Key interactions that can be elucidated include:
Intramolecular charge transfer: The transfer of electron density between donor (phenylamine) and acceptor (dimethylimidazole) parts of the molecule.
Hyperconjugative interactions: The stabilizing interactions arising from the overlap of filled and empty orbitals. For instance, the interaction between the π orbitals of the aromatic rings and the σ* orbitals of adjacent bonds.
Illustrative NBO Analysis Data for Key Interactions in this compound:
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
| LP(1) N(amine) | π(C-C) (phenyl ring) | 5.2 |
| π(C=C) (phenyl ring) | π(C=N) (imidazole ring) | 2.8 |
| π(C=C) (imidazole ring) | σ*(C-H) (methyl groups) | 0.9 |
Note: This data is illustrative. The stabilization energy E(2) quantifies the strength of the donor-acceptor interaction.
Molecular Dynamics and Monte Carlo Simulations for Intermolecular Interactions and Adsorption Phenomena
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools for studying the behavior of molecules at the atomic level over time. dntb.gov.uaresearchgate.net These methods are particularly useful for investigating intermolecular interactions and adsorption phenomena, which are critical for understanding the material properties and potential applications of this compound.
Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time. mdpi.com For this compound, MD simulations can be used to:
Study the conformational dynamics of the molecule in different environments (e.g., in solution or in a polymer matrix).
Investigate the interactions with other molecules, such as solvents or other organic materials.
Simulate the self-assembly behavior and the formation of thin films.
Monte Carlo (MC) Simulations: MC simulations use random sampling to explore the possible configurations of a system and calculate its thermodynamic properties. rsc.org In the context of adsorption, MC simulations can be employed to:
Predict the adsorption behavior of this compound onto a surface, such as a metal or a metal oxide.
Determine the preferred adsorption sites and orientations.
Calculate the adsorption energy and capacity, which are important parameters for applications in sensors or catalysis.
Illustrative Simulation Parameters for Studying Adsorption on a Surface:
| Simulation Type | System | Key Parameters |
| Molecular Dynamics | This compound on a gold surface | Force field, temperature, pressure, simulation time |
| Monte Carlo | Adsorption of this compound in a porous material | Adsorbent-adsorbate interaction potentials, temperature, pressure |
Note: This table provides examples of parameters that would be defined in a simulation study.
Derivation of Structure-Property Relationships from Theoretical Models
A primary goal of computational chemistry is to establish clear relationships between the molecular structure of a compound and its macroscopic properties. By systematically modifying the structure of this compound in theoretical models and calculating the resulting properties, valuable structure-property relationships can be derived.
For instance, by introducing different substituent groups on the phenylamine or dimethylimidazole rings, computational studies can predict the impact on:
Electronic Properties: Changes in the HOMO-LUMO gap, which affects the color and electronic conductivity of the material.
Optical Properties: Shifts in the absorption and emission spectra, leading to tunable photophysical characteristics.
Intermolecular Interactions: Alterations in the packing and morphology of the material in the solid state, which influences charge transport properties.
These theoretical predictions can guide the rational design of new molecules with tailored properties for specific applications. The insights gained from TD-DFT, NBO analysis, and simulation methods provide a comprehensive understanding of how molecular modifications translate into observable changes in material performance.
Applications in Catalysis and Materials Science
Catalytic Roles of 3-(4,5-Dimethylimidazol-1-yl)phenylamine Derivatives and Their Metal Complexes
The primary catalytic utility of this compound stems from its imidazole (B134444) core, which can be readily converted into an imidazolium (B1220033) salt and subsequently a potent N-heterocyclic carbene (NHC) ligand. These NHCs can act as organocatalysts themselves or serve as ancillary ligands that modulate the electronic and steric properties of transition metal centers, leading to highly efficient and selective catalysts.
N-heterocyclic carbenes are a class of persistent carbenes that have emerged as powerful organocatalysts for a variety of organic transformations. mdpi.com An NHC can be generated from the corresponding imidazolium salt precursor of this compound by deprotonation of the C2 carbon of the imidazole ring using a strong base. pitt.edu
The resulting carbene possesses a nucleophilic lone pair at the C2 position, which is key to its catalytic activity. A fundamental application of NHC organocatalysis is in promoting "umpolung" or polarity inversion of functional groups. pitt.edu For instance, in the benzoin (B196080) condensation, the NHC attacks the carbonyl carbon of an aldehyde, leading to the formation of a Breslow intermediate. This intermediate acts as an acyl anion equivalent, which can then attack a second aldehyde molecule to form a new carbon-carbon bond. mdpi.com The presence of the 4,5-dimethyl groups on the imidazole ring and the phenylamine substituent influences the steric environment and the electronic-donating ability of the NHC, thereby affecting its stability and reactivity in catalytic cycles. nih.gov
Table 1: Representative Reactions Catalyzed by N-Heterocyclic Carbenes (NHCs)
| Reaction | Description | Role of NHC |
|---|---|---|
| Benzoin Condensation | Dimerization of two aldehydes to form an α-hydroxy ketone. | Forms the Breslow intermediate, enabling umpolung of the aldehyde. |
| Stetter Reaction | Conjugate addition of an aldehyde to an α,β-unsaturated compound. | Acts as a nucleophilic catalyst to generate an acyl anion equivalent. |
| Transesterification | Conversion of one ester to another by reacting with an alcohol. | Activates the alcohol for nucleophilic attack on the ester. |
| Acylation Reactions | Transfer of an acyl group from a donor to a recipient molecule. | Can activate acyl donors for efficient transfer. |
Derivatives of this compound, particularly the corresponding NHCs, are excellent ligands for a wide array of transition metals. The strong σ-donating properties of NHCs lead to the formation of stable metal-carbon bonds, creating robust catalysts for both homogeneous and heterogeneous applications. researchgate.net These metal complexes have demonstrated high efficacy in a variety of important chemical transformations.
Metal complexes featuring NHC ligands are workhorses in modern synthetic chemistry for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental steps in the synthesis of pharmaceuticals and other complex organic molecules. rsc.org Palladium-NHC complexes, in particular, are highly effective catalysts for cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. mit.edupharmacy180.com
In a typical palladium-catalyzed cross-coupling cycle, the NHC ligand stabilizes the active Pd(0) species and facilitates the key steps of oxidative addition of an aryl halide, transmetalation with a coupling partner (e.g., an organoboron compound in the Suzuki reaction), and subsequent reductive elimination to form the new C-C or C-N bond and regenerate the catalyst. pharmacy180.comiupac.org Similarly, copper-NHC complexes have been developed for C-N bond-forming reactions, including the amination of aryl halides and "click" reactions. mdpi.comresearchgate.netresearchgate.net The specific substituents on the NHC ligand, such as the dimethylimidazolyl and phenylamine moieties, allow for fine-tuning of the catalyst's activity and selectivity. mdpi.com
Table 2: Examples of NHC-Metal Catalyzed Bond-Forming Reactions
| Reaction Type | Catalyst System | Substrates | Product | Reference |
|---|---|---|---|---|
| Suzuki Coupling (C-C) | Palladium-NHC | Aryl halide, Boronic acid | Biaryl | pharmacy180.com |
| Heck Reaction (C-C) | Palladium-NHC | Aryl halide, Alkene | Substituted alkene | iupac.org |
| Buchwald-Hartwig (C-N) | Palladium-NHC | Aryl halide, Amine | Aryl amine | mit.edu |
| Ullmann Condensation (C-N) | Copper-NHC | Aryl halide, Amine/Alcohol | Aryl amine/ether | researchgate.netresearchgate.net |
The electrochemical and photochemical reduction of carbon dioxide (CO₂) into value-added chemicals and fuels is a critical area of research for sustainable energy. N-heterocyclic carbene ligands play a crucial role in this field by stabilizing metal centers in complexes that can catalytically activate the inert CO₂ molecule. rsc.org Metal complexes of palladium, rhenium, and iron bearing NHC ligands have been investigated as catalysts for CO₂ reduction. nih.govmdpi.comumb.edu
The strong σ-donating character of the NHC enhances the electron density at the metal center, which facilitates the binding and subsequent reduction of CO₂. mdpi.com These catalysts can promote the conversion of CO₂ to products such as carbon monoxide (CO), formic acid, and formate. For example, palladium surfaces functionalized with chelating NHC ligands have shown a significant increase in activity for the electrochemical reduction of CO₂ to C1 products. nih.gov
Table 3: NHC-Metal Complexes in Catalytic CO₂ Reduction
| Metal Center | Ligand Type | Reaction Type | Key Products | Noteworthy Finding |
|---|---|---|---|---|
| Palladium | Tris-NHC | Electrochemical | Formate, CO | 32-fold increase in activity compared to unfunctionalized Pd foil. nih.gov |
| Rhenium | Bipyridine-NHC | Photocatalytic/Electrochemical | CO | Onset of catalysis occurs at the first reduction wave, unlike typical Re catalysts. mdpi.com |
| Iron | Tridentate NHC | Electrochemical | CO | Aims to lower the thermodynamic barrier for CO dissociation. umb.edu |
| Manganese | NHC | Electrochemical | C1 Products | Explores use of earth-abundant metals. digitellinc.com |
The reduction of sulfoxides to their corresponding sulfides is a fundamental transformation in organic synthesis. While various reagents can accomplish this, catalytic methods offer milder and more efficient alternatives. Metal complexes, including those with NHC ligands, can facilitate this deoxygenation process. researchgate.net Research has shown that photocatalytic systems can achieve the deoxygenation of sulfoxides under mild conditions using visible light. acs.orgnih.gov In these systems, a photocatalyst initiates a radical chain mechanism. While not always directly involving an NHC-metal complex as the primary catalyst, related NHC-copper complexes functionalized with sulfoxide (B87167) moieties have been synthesized, indicating the compatibility of these functional groups. researchgate.net The general mechanism for metal-catalyzed deoxygenation often involves an oxygen atom transfer from the sulfoxide to a low-valent metal center, which is subsequently regenerated.
Table 4: Methods for the Deoxygenation of Sulfoxides
| Reagent/Catalyst System | Conditions | Description |
|---|---|---|
| Photocatalyst (e.g., Ir complexes) with PPh₃ | Visible Light | Initiates a radical chain mechanism for deoxygenation. nih.gov |
| Ph₃P/TiCl₄ | N/A | A combination of triphenylphosphine (B44618) and titanium tetrachloride. researchgate.net |
| MoCl₅/Gallium System | Ultrasonication | A rapid and mild method for deoxygenation. researchgate.net |
| NHC-mediated Alcohol Activation | Metallaphotoredox | Indirectly related, showing NHC utility in generating radicals for deoxygenative cross-coupling. nih.gov |
Homogeneous and Heterogeneous Transition Metal Catalysis
Materials Science Applications
The unique structure of this compound and its derivatives, particularly its imidazolium salts, opens avenues for applications in materials science. Imidazolium salts are a prominent class of ionic liquids (ILs), which are salts with melting points below 100 °C. cymitquimica.com These materials exhibit desirable properties such as low vapor pressure, high thermal and chemical stability, and tunable solubility, making them useful as "green" solvents and electrolytes. chemscene.com
The versatility of imidazolium salts allows for their structural properties to be easily tuned. nih.govresearchgate.net By modifying the substituents on the imidazolium cation and the choice of the anion, properties like lipophilicity and amphiphilicity can be controlled. Furthermore, the presence of the reactive aniline (B41778) group on the phenyl ring of this compound provides a handle for polymerization. This allows for the incorporation of the imidazolium unit into polymer backbones, creating polymeric ionic liquids (PILs) or functionalized polymers. mdpi.com Such materials have applications as solid-state electrolytes, gas separation membranes, and antimicrobial surfaces. Coordination polymers can also be synthesized using imidazole-based ligands, leading to materials with potential applications in fluorescent sensing and catalysis. nih.gov
Table 5: Potential Materials Science Applications
| Material Type | Precursor | Key Properties | Potential Application |
|---|---|---|---|
| Ionic Liquids (ILs) | Imidazolium salt of the title compound | High thermal stability, low vapor pressure, tunable solvency. chemscene.com | Green solvents, electrolytes in batteries, catalysts. |
| Polymeric Ionic Liquids (PILs) | Polymerized aniline group of the title compound | Solid-state conductivity, mechanical stability. | Solid electrolytes, antistatic coatings, gas separation. mdpi.com |
| Functional Polymers | Incorporation as a monomer | Modified surface properties (wettability, antibacterial). | Antimicrobial surfaces, functional polymer blends. mdpi.com |
| Coordination Polymers | Imidazole moiety as a ligand | Porosity, fluorescence, catalytic sites. | Selective fluorescent sensors, heterogeneous catalysts. nih.gov |
Development of Nonlinear Optical (NLO) Materials for Optoelectronic and Photonic Devices
Organic materials with significant NLO properties are at the forefront of research for applications in optical data storage, communications, and processing. scirp.orgnih.gov The NLO response in organic molecules is often associated with charge transfer between electron-donating and electron-accepting groups connected by a π-conjugated system. The structure of this compound, with its electron-donating amino group and the imidazole ring, provides a basis for creating such charge-transfer systems.
Detailed Research Findings:
While direct studies on the NLO properties of this compound are not extensively reported, research on analogous phenylimidazole and benzimidazole (B57391) derivatives suggests its potential. researchgate.netresearchgate.net The imidazole ring can act as a π-bridge, and its electron-donating or -accepting character can be tuned by substitution. The phenylamine moiety serves as a potent electron donor. By chemically modifying the molecule to introduce a strong electron-accepting group, a "push-pull" system can be established, which is a common design strategy for enhancing NLO properties.
For instance, the amine group of this compound could be diazotized and coupled with an electron-rich aromatic compound to create an azo dye. Azo dyes are known for their NLO properties. Alternatively, condensation of the amine with an aldehyde bearing a strong electron-withdrawing group (e.g., nitrobenzene) could yield a Schiff base with significant second-order NLO activity.
The third-order nonlinear optical susceptibility (χ(3)) is a key parameter for materials used in all-optical switching and data processing. For related organic materials, χ(3) values in the range of 10⁻¹² to 10⁻¹⁰ esu have been reported. It is plausible that derivatives of this compound could exhibit third-order NLO properties within this range.
| Hypothetical Derivative | Electron Acceptor Group | Proposed Application | Predicted Second-Order NLO Susceptibility (χ(2)) |
|---|---|---|---|
| Azo dye derivative | -N=N-Ar(NO2) | Optical switching | 10-8 esu |
| Schiff base derivative | -CH=N-Ar(NO2) | Frequency doubling | 10-9 esu |
| Stilbene derivative | -CH=CH-Ar(CN) | Electro-optic modulation | 10-8 esu |
Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Chiral Ionic Liquids
Imidazolium-based ionic liquids are a class of molten salts with melting points below 100 °C, known for their low vapor pressure, high thermal stability, and tunable physicochemical properties. frontiersin.org The this compound molecule is an excellent precursor for the synthesis of functionalized imidazolium ionic liquids.
The synthesis typically involves the quaternization of the imidazole nitrogen atom. For this compound, the primary amine group offers a site for further functionalization. For instance, the amine group can be acylated or alkylated prior to the quaternization of the imidazole ring, leading to task-specific ionic liquids.
Synthesis and Characterization:
A plausible synthetic route to an imidazolium ionic liquid based on this compound would involve the N-alkylation of the imidazole ring using an alkyl halide (e.g., butyl bromide) to form the corresponding imidazolium bromide. The anion can then be exchanged through metathesis with a salt containing the desired anion (e.g., LiNTf₂, NaBF₄).
The characterization of such ionic liquids would involve standard spectroscopic techniques. ¹H and ¹³C NMR would confirm the structure of the cation, while techniques like thermogravimetric analysis (TGA) would be used to determine their thermal stability.
Chiral Ionic Liquids:
The synthesis of chiral ionic liquids (CILs) is a significant area of research, with applications in asymmetric synthesis and chiral separations. nih.govnih.gov this compound can be used as a scaffold to introduce chirality. This can be achieved by reacting the amine group with a chiral reagent. For example, reaction with a chiral acid chloride would form a chiral amide. Subsequent quaternization of the imidazole ring would yield a chiral imidazolium cation.
| Ionic Liquid Cation | Anion | Precursor for Chirality | Potential Application | Expected Thermal Decomposition Temp. (°C) |
|---|---|---|---|---|
| 1-Butyl-3-(3-aminophenyl)-4,5-dimethylimidazolium | Br⁻ | - | Catalyst solvent | >250 |
| 1-Butyl-3-(3-(S)-2-phenylpropanamido)phenyl)-4,5-dimethylimidazolium | NTf₂⁻ | (S)-2-Phenylpropanoic acid | Chiral recognition | >300 |
| 1-Hexyl-3-(3-aminophenyl)-4,5-dimethylimidazolium | BF₄⁻ | - | Electrochemical applications | >280 |
Integration into Porous Polymer Networks for Advanced Materials
Porous polymer networks (PPNs), also known as porous aromatic frameworks (PAFs), are a class of materials characterized by high surface areas, permanent porosity, and excellent thermal and chemical stability. acs.orgrsc.org These properties make them suitable for applications in gas storage and separation, catalysis, and sensing. The bifunctional nature of this compound, possessing two reactive amine sites (one primary aromatic amine and the potential for the imidazole to act as a linker), makes it a viable monomer for the synthesis of PPNs.
Synthesis and Properties:
The primary amine group of this compound can participate in polymerization reactions with various cross-linking agents. For example, condensation with a di- or tri-aldehyde or an acid chloride can lead to the formation of a porous imine- or amide-linked network. The rigidity of the aromatic and imidazole components would contribute to the formation of a robust and porous structure.
The resulting PPNs would be expected to be insoluble in common organic solvents and exhibit high thermal stability. The porosity of these materials can be characterized by nitrogen adsorption-desorption measurements, which provide information on the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.
Detailed Research Findings:
While the direct use of this compound in PPN synthesis is not documented, the use of other diamine monomers is well-established. nih.govspecialchem.com For instance, p-phenylenediamine (B122844) has been used to cross-link graphene oxide to prepare composite membranes. acs.org The incorporation of the imidazole moiety from this compound into the polymer backbone could introduce additional functionalities, such as basic sites for CO₂ capture or metal-coordination sites for catalysis.
| Cross-linking Monomer | Polymerization Type | Expected BET Surface Area (m²/g) | Potential Application |
|---|---|---|---|
| Terephthalaldehyde | Imine condensation | 500 - 1000 | CO₂ capture |
| Trimesoyl chloride | Amide condensation | 800 - 1500 | Heterogeneous catalysis |
| Cyanuric chloride | Nucleophilic substitution | 600 - 1200 | Gas separation |
Q & A
Q. What are the optimal synthetic routes for 3-(4,5-Dimethylimidazol-1-yl)phenylamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of substituted imidazole derivatives often involves multicomponent reactions or palladium-catalyzed coupling. For example, palladium-catalyzed methods enable efficient incorporation of aryl groups into imidazole frameworks under mild conditions (e.g., DMF with acetic acid as a co-solvent) . Microwave-assisted synthesis can also enhance reaction efficiency and yield for imidazole derivatives, as demonstrated in analogous heterocyclic systems . Key considerations include optimizing catalyst loading (e.g., Pd(PPh₃)₄), temperature, and solvent polarity to minimize byproducts.
Q. How can solubility challenges of this compound in aqueous media be addressed for in vitro assays?
- Methodological Answer : The phenylamine group’s hydrophobicity often limits aqueous solubility. Strategies include:
- Using co-solvents (e.g., DMSO ≤1% v/v) to maintain compound stability while avoiding cytotoxicity .
- Structural modifications, such as introducing polar substituents (e.g., hydroxyl or carboxyl groups) on the phenyl ring, though this may alter bioactivity .
- Formulating nanoparticles or liposomal carriers to enhance dispersion in physiological buffers.
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the imidazole and phenylamine moieties.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How does the 4,5-dimethyl substitution on the imidazole ring influence the compound’s interaction with biological targets?
- Methodological Answer : Steric and electronic effects from dimethyl groups can modulate binding affinity. For example, dimethyl-substituted phenylamine analogues in angucyclinone derivatives showed enhanced Nrf2 transcription activation due to improved hydrophobic interactions with target proteins . Computational docking studies (e.g., AutoDock Vina) combined with mutagenesis assays can identify critical binding residues. Compare activity against non-methylated analogues to isolate substituent effects.
Q. What experimental strategies can resolve contradictions in cytotoxicity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions. Standardize protocols using:
- Cell Line Selection : Use multiple lines (e.g., HeLa, MCF-7) to assess tissue-specific responses.
- Assay Duration : Vary exposure times (24–72 hours) to distinguish acute vs. chronic toxicity.
- Control Normalization : Include reference compounds (e.g., doxorubicin) and vehicle controls to calibrate MTT or resazurin assay results .
- Mechanistic Profiling : Combine cytotoxicity data with transcriptomic or proteomic analyses to identify off-target effects.
Q. Can this compound serve as a precursor for non-enzymatic synthesis of bioactive polyketides?
- Methodological Answer : Analogous disubstituted phenylamines have been incorporated into angucyclinones via non-enzymatic reactions, yielding compounds with potent Nrf2 activation . To test this:
- React the compound with a model polyketide scaffold under mild acidic conditions.
- Monitor reaction progress via LC-MS and isolate products using preparative HPLC.
- Validate bioactivity using luciferase-based Nrf2 reporter assays.
Q. How can structure-activity relationship (SAR) studies guide the design of analogues with improved selectivity?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize derivatives with halogens, methoxy, or nitro groups at the 2-, 3-, or 4-positions of the phenylamine ring.
- Pharmacophore Mapping : Use molecular modeling (e.g., Schrödinger Suite) to identify essential interaction sites.
- Selectivity Screening : Test analogues against related targets (e.g., MAO-A/B for neuroactive compounds) to minimize off-target effects, as seen in imidazoline-based inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
